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2,6-difluoro-N-(4-iodophenyl)benzamide

Cat. No.: B2656281
CAS No.: 418801-29-3
M. Wt: 359.114
InChI Key: CGVUGTULHFQATD-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Core Structures in Chemical Synthesis and Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. nih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and ability to interact with biological targets. nih.govsemanticscholar.org The amide bond is relatively stable, and the aromatic ring can be functionalized to modulate the molecule's electronic and steric properties. In research, benzamide derivatives are widely investigated for a range of therapeutic applications, including as anti-inflammatory, antibacterial, and anticancer agents. nih.gov Furthermore, they have been explored as histone deacetylase (HDAC) inhibitors and for the treatment of neurodegenerative disorders. chemicalbook.comnih.gov The synthesis of benzamides is typically achieved through the condensation of a carboxylic acid or its activated derivative (like an acid chloride) with an amine, a fundamental and widely studied reaction in organic chemistry. chemicalbook.com

The Strategic Role of Fluorine Substituents in Molecular Design and Reactivity

The incorporation of fluorine into organic molecules is a key strategy in modern drug design and materials science. core.ac.ukchemsrc.com Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, fluorine can significantly alter a molecule's properties without adding substantial steric bulk. nist.govresearchgate.net Strategically placed fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond. researchgate.net Fluorine substitution also impacts a compound's physicochemical properties, such as lipophilicity, membrane permeability, and the acidity (pKa) of nearby functional groups. chemsrc.comresearchgate.net These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. core.ac.ukbldpharm.com In the context of the 2,6-difluoro substitution pattern on a benzamide, the fluorine atoms can enforce a non-planar conformation between the aromatic ring and the amide group, which can be crucial for specific receptor interactions.

Significance of Aromatic Iodine in Contemporary Organic Transformations

Aromatic iodides are highly valuable intermediates in modern organic synthesis. researchgate.net The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a reactive site and an excellent leaving group in a variety of reactions. researchgate.net This reactivity makes aromatic iodides preferred substrates for numerous transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Stille reactions. researchgate.netresearchgate.net These transformations are fundamental for the construction of complex molecular architectures, enabling the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com The utility of aromatic iodides extends to copper-mediated N-arylation reactions and the synthesis of diverse heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. researchgate.net The presence of an iodine atom on an aromatic ring thus provides a versatile handle for late-stage functionalization, allowing for the efficient assembly of complex target molecules. spectrabase.com

Current Research Landscape Pertaining to 2,6-difluoro-N-(4-iodophenyl)benzamide Analogues and Related Architectures

Research into analogues of this compound, particularly 2,6-difluorobenzamide (B103285) derivatives, is an active area, with a significant focus on developing novel antimicrobial agents. nist.govbldpharm.com Many of these compounds have been identified as inhibitors of the bacterial cell division protein FtsZ. By targeting FtsZ, these molecules disrupt bacterial cytokinesis, leading to an antibacterial effect, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nist.govbldpharm.com Studies have shown that these derivatives can increase the rate of FtsZ polymerization and stabilize the resulting polymers, inhibiting cell division. bldpharm.com Some analogues have also demonstrated the ability to reverse resistance to existing antibiotics, such as oxacillin (B1211168) in MRSA, making them promising candidates for further development as either standalone antimicrobial agents or as resistance breakers. nist.govbldpharm.com The 2,6-difluoro substitution is often considered a key feature for potency in these inhibitors. Beyond antimicrobial research, the 2,6-difluorobenzamide scaffold has been incorporated into complex molecules designed for other applications, such as potential PET imaging agents for cancer diagnostics.

In-Focus: this compound

This section provides a detailed examination of the title compound, covering its chemical identity, properties, synthesis, and structural features based on available data.

Chemical Identity and Properties

This compound is a polyhalogenated aromatic amide. Its identity is established by various chemical identifiers and its properties have been predicted through computational methods.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 418801-29-3
Molecular Formula C₁₃H₈F₂INO core.ac.uk
Molecular Weight 359.11 g/mol core.ac.uk
Canonical SMILES C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)I)F

| InChI Key | FZXLBDBDYRNESN-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Boiling Point 323.2 ± 42.0 °C core.ac.uk
Density 1.806 ± 0.06 g/cm³ core.ac.uk

| pKa | 11.04 ± 0.70 core.ac.uk |

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the surveyed literature, its synthesis can be reliably predicted based on standard organic chemistry principles for amide bond formation. The most common and direct route involves the acylation of 4-iodoaniline (B139537) with 2,6-difluorobenzoyl chloride.

This reaction is typically carried out in an inert solvent, such as tetrahydrofuran, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction mixture is often heated to ensure completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to identify the aromatic and amide protons, ¹³C NMR to show the carbon skeleton, and ¹⁹F NMR to confirm the presence and environment of the fluorine atoms.

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch and the C=O (amide I) and N-H bend (amide II) bands.

Structural Analysis

No experimental crystal structure data for this compound has been found in the surveyed literature. However, structural insights can be drawn from related compounds. The 2,6-difluoro substitution on the benzoyl ring is known to induce significant steric hindrance, forcing the amide group out of the plane of the phenyl ring. For example, the crystal structure of a related compound, 2,6-dichloro-N-(4-chlorophenyl)benzamide, shows a significant dihedral angle of 63.2° between the two aromatic rings. A similar non-planar conformation is expected for this compound, which can be a critical factor in its interaction with biological targets or in determining its crystal packing.

An in-depth analysis of the synthetic pathways leading to this compound reveals a landscape of both established and innovative chemical methodologies. This compound, a key structural motif in various fields of chemical research, requires precise control over amide bond formation and the strategic introduction of its halogen substituents. This article explores the primary synthetic strategies, focusing on classical and modern amidation techniques, the synthesis of crucial fluorinated precursors, and the role of the iodinated phenyl ring in orthogonal functionalization schemes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F2INO B2656281 2,6-difluoro-N-(4-iodophenyl)benzamide CAS No. 418801-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-10-2-1-3-11(15)12(10)13(18)17-9-6-4-8(16)5-7-9/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVUGTULHFQATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Techniques for Comprehensive Structural Elucidation

The elucidation of the precise structure of 2,6-difluoro-N-(4-iodophenyl)benzamide is accomplished through the synergistic application of several high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides atom-level connectivity information, Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups, and High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, proximity, and connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the protons on both the difluorobenzoyl and the iodophenyl rings. The single amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum. The protons on the 4-iodophenyl ring are anticipated to appear as a characteristic AA'BB' system, presenting as two distinct doublets. The protons on the 2,6-difluorobenzoyl ring would exhibit a more complex multiplet pattern due to coupling with both adjacent protons and the fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 10.5Singlet (broad)1HN-H (Amide)
~7.70Doublet2HH-2', H-6' (iodophenyl ring)
~7.60Doublet2HH-3', H-5' (iodophenyl ring)
~7.45 - 7.55Multiplet1HH-4 (difluorobenzoyl ring)
~7.05 - 7.15Multiplet2HH-3, H-5 (difluorobenzoyl ring)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is expected to show a signal for the carbonyl carbon of the amide group in the downfield region (160-170 ppm). The aromatic region will contain signals for the nine distinct aromatic carbons. Carbons directly bonded to fluorine atoms will appear as doublets due to strong one-bond carbon-fluorine coupling (¹JCF), a key feature confirming the substitution pattern. The carbon atom bonded to iodine is expected to be shifted significantly upfield compared to an unsubstituted carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~162C=O (Amide Carbonyl)
~160 (doublet)C-2, C-6 (Carbon-Fluorine)
~138C-1' (iodophenyl ring)
~138C-3', C-5' (iodophenyl ring)
~132C-4 (difluorobenzoyl ring)
~123C-2', C-6' (iodophenyl ring)
~115 (doublet)C-1 (difluorobenzoyl ring)
~112 (doublet)C-3, C-5 (difluorobenzoyl ring)
~90C-4' (Carbon-Iodine)

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atoms within a molecule. nih.govrsc.org Given the 100% natural abundance of the ¹⁹F isotope and the wide range of chemical shifts, it is an excellent method for confirming the presence and electronic environment of fluorine. nih.gov For this compound, the two fluorine atoms on the benzoyl ring are chemically equivalent due to the molecule's symmetry. Consequently, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance, confirming the symmetric 2,6-disubstitution pattern. chemrxiv.org

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A sharp absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the secondary amide (Amide I band). Another important band, the N-H stretching vibration, is expected to appear in the region of 3250-3350 cm⁻¹. Strong absorptions corresponding to the C-F bonds are typically observed in the 1250-1000 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchSecondary Amide
~3100 - 3000C-H StretchAromatic
~1670C=O Stretch (Amide I)Secondary Amide
~1550N-H Bend (Amide II)Secondary Amide
~1600, 1480C=C StretchAromatic Ring
~1250C-F StretchAryl Fluoride
~550C-I StretchAryl Iodide

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. chemicalbook.com For this compound, the molecular formula is C₁₃H₈F₂INO. HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This experimentally determined exact mass is then compared to the theoretically calculated mass for the proposed formula. A close match (typically within 5 ppm) between the measured and calculated values provides unambiguous confirmation of the compound's molecular formula.

Table 4: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₈F₂INO
Calculated Exact Mass [M]358.9641 u
Expected Measurement[M+H]⁺ = 359.9719 u

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis offers an unparalleled level of detail regarding the atomic arrangement within a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the nature and geometry of non-covalent interactions that stabilize the crystal lattice.

The molecular geometry of N-(4-cyanophenyl)-2,6-difluorobenzamide, as determined by single-crystal X-ray diffraction, showcases a non-planar conformation. nih.gov The amide moiety is essentially planar, but the two aromatic rings are twisted with respect to this central plane. nih.gov This deviation from planarity is a common feature in 2,6-disubstituted benzamides and is attributed to the steric hindrance imposed by the ortho-fluorine atoms. nih.gov

Dihedral AngleValue (°)
Amide Plane vs. 2,6-difluorophenyl Ring32.89 (12)
Amide Plane vs. 4-cyanophenyl Ring28.12 (12)
2,6-difluorophenyl Ring vs. 4-cyanophenyl Ring5.58 (5)

Data for N-(4-cyanophenyl)-2,6-difluorobenzamide nih.gov

The observed conformation of N-(4-cyanophenyl)-2,6-difluorobenzamide reflects a balance between the stabilizing effect of π-conjugation, which would favor planarity, and the destabilizing effect of steric hindrance from the ortho-fluorine atoms. The resulting twisted conformation is the energetically preferred state in the crystal lattice. The amide group itself (C-C(=O)-N-H) remains largely planar, which is a characteristic feature of amides and is essential for the formation of strong hydrogen bonds. The planarity of the amino moiety is indicated by a C7–O1–N1–H1N1 torsion angle of -1.4 (18)°. nih.gov

The solid-state structure of N-(4-cyanophenyl)-2,6-difluorobenzamide is stabilized by a network of intermolecular hydrogen bonds. nih.gov These non-covalent interactions play a critical role in defining the crystal packing and influencing the macroscopic properties of the material.

The most prominent intermolecular interaction in the crystal structure of N-(4-cyanophenyl)-2,6-difluorobenzamide is the classical N-H⋯O hydrogen bond. nih.gov In this interaction, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. nih.gov This interaction links the molecules into infinite chains. nih.gov The geometry of this hydrogen bond is characterized by a D-H⋯A distance and angle, which provide information about its strength.

Hydrogen Bond TypeD-H⋯AD-H (Å)H⋯A (Å)D⋯A (Å)D-H⋯A (°)
N1—H1N1⋯O1N-H⋯O0.863 (15)2.107 (15)2.9029 (12)153.3 (14)
C12—H12⋯F1C-H⋯F0.940 (16)2.473 (16)3.4066 (14)172.4 (13)

Data for N-(4-cyanophenyl)-2,6-difluorobenzamide nih.gov

Investigation of Crystal Packing Motifs and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is expected to be a sophisticated architecture resulting from the interplay of the aforementioned interactions. The primary and most robust interaction is the N–H···O hydrogen bond, which typically links benzamide (B126) molecules into one-dimensional chains or dimers. nih.gov

These primary hydrogen-bonded motifs are then organized into a three-dimensional structure by weaker interactions. The iodine-mediated halogen bonds can act as cross-links between these chains, while π-stacking interactions would likely govern the packing of the aromatic portions of the molecules. For instance, in the related N-(4-cyanophenyl)-2,6-difluorobenzamide, molecules are linked by N–H···O and C–H···F hydrogen bonds into double-chain structures. nih.govnih.gov The combination of these directional forces leads to the formation of complex, well-defined supramolecular assemblies that determine the material's bulk properties. nih.gov

Exploration of Polymorphism and Isostructurality in Halogenated Benzamides

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly in systems like halogenated benzamides where a delicate balance of intermolecular forces exists. chemrxiv.orgrsc.org Different polymorphs can arise from variations in the arrangement of molecules, driven by subtle shifts in the dominance of hydrogen bonding, halogen bonding, or π-stacking. chemrxiv.orgresearchgate.net Each polymorph possesses a unique set of physical properties.

Isostructurality, where different compounds crystallize in the same structural motif, is also frequently observed in series of halogenated molecules. iucr.org It is plausible that this compound could be isostructural with its analogues, such as 2,6-difluoro-N-(4-bromophenyl)benzamide or 2,6-difluoro-N-(4-chlorophenyl)benzamide. Studies on other series of halogenated N-phenylbenzamides have demonstrated that the exchange of halogen substituents can occur without altering the fundamental crystal packing, a phenomenon termed 3D isostructurality. bgu.ac.ilresearchgate.net The investigation of these phenomena is crucial for controlling the solid-state form of the material.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of polycrystalline bulk samples. While single-crystal X-ray diffraction provides detailed information about the arrangement of atoms in a perfect crystal, PXRD is used to analyze a macroscopic sample, confirming its identity, phase purity, and crystallinity.

For this compound, a reference PXRD pattern would serve as a unique fingerprint for the crystalline solid. This pattern is critical for:

Phase Identification: Comparing the experimental pattern of a synthesized batch to a reference pattern to confirm that the correct compound has been formed.

Polymorph Screening: Distinguishing between different polymorphic forms, as each will produce a distinct diffraction pattern.

Purity Analysis: Detecting the presence of crystalline impurities or amorphous content.

Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.

A typical PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure of the material.

Table 2: Representative Data Format for a PXRD Pattern

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
Hypothetical Value 1 Calculated Value 1 Measured Value 1
Hypothetical Value 2 Calculated Value 2 Measured Value 2
Hypothetical Value 3 Calculated Value 3 Measured Value 3
Hypothetical Value 4 Calculated Value 4 Measured Value 4

Note: This table illustrates the format of PXRD data. Specific values for this compound would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 2,6 Difluoro N 4 Iodophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic structure and properties of 2,6-difluoro-N-(4-iodophenyl)benzamide. These methods are instrumental in understanding its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By approximating the electron density, DFT allows for the calculation of the ground-state energy and the optimized geometry of the molecule. For a molecule like this compound, a common approach would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. For the iodine atom, a basis set with effective core potentials, such as LANL2DZ, is often employed to account for relativistic effects.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-iodophenyl ring, due to the electron-donating nature of the iodine atom and the phenyl ring. The LUMO, conversely, is likely to be distributed over the electron-withdrawing 2,6-difluorobenzoyl moiety. Based on studies of similar benzamide (B126) derivatives, the HOMO-LUMO energy gap can be estimated to be in the range of 4-5 eV. irjweb.com

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterPredicted Energy (eV)
HOMO-6.5 to -5.5
LUMO-2.0 to -1.0
Energy Gap (ΔE)4.5 to 4.0

Note: These values are estimations based on analogous compounds and the specific values would require explicit DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group and the fluorine atoms, due to their high electronegativity. The hydrogen atom of the amide group and the region around the iodine atom (due to the potential for halogen bonding) are likely to exhibit a positive electrostatic potential. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For a more precise determination of the electronic structure, particularly for properties sensitive to electron correlation, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods, while computationally more demanding than DFT, provide a higher level of accuracy. For halogenated compounds, these methods can be particularly useful in accurately describing non-covalent interactions, such as halogen bonding. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

For this compound, a key conformational feature is the dihedral angle between the two phenyl rings. Studies on similar 2,6-difluorobenzamide (B103285) derivatives have shown that the presence of the two fluorine atoms ortho to the amide linkage introduces steric hindrance, forcing the benzamide group out of the plane of the difluorophenyl ring. dntb.gov.uanih.gov This results in a non-planar conformation being the most stable. A systematic scan of the potential energy surface by rotating the C-N bond connecting the two aryl rings would likely reveal a global energy minimum at a dihedral angle significantly deviated from 0° or 180°. The energy barrier for rotation around this bond would also be a key parameter in understanding the molecule's flexibility.

Theoretical Insights into Intermolecular Interactions

The solid-state packing and biological activity of this compound are governed by a network of intermolecular interactions. Theoretical methods are crucial for identifying and quantifying these forces, which include conventional hydrogen bonds and more nuanced halogen bonds.

The structure of this compound features several key sites for non-covalent interactions. The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O). The fluorine and iodine atoms can act as halogen bond donors (iodine) or acceptors (fluorine).

Hydrogen Bonding: The primary hydrogen bond is the N-H···O interaction, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This is a common and strong interaction in benzamides, often leading to the formation of chains or dimers in the crystal lattice.

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. This occurs because the electron distribution around the covalently bonded iodine is anisotropic, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom, along the extension of the C-I bond. This positive σ-hole can interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as the carbonyl oxygen or the π-system of an aromatic ring. The fluorine atoms, being highly electronegative, generally act as weak hydrogen bond acceptors rather than halogen bond donors.

The strength of these interactions can be quantified using high-level quantum chemical calculations, typically based on Density Functional Theory (DFT). By calculating the interaction energy between two or more molecules, the stability of different dimeric or clustered arrangements can be determined.

Disclaimer: The following table contains hypothetical, illustrative data for this compound, as specific experimental or computational studies for this exact compound are not available in published literature. The values are representative of those found for similar halogenated benzamide structures.

Table 1: Calculated Interaction Energies for Key Dimeric Motifs

Interacting Pair Motif Type of Interaction Basis Set Superposition Error (BSSE) Corrected Interaction Energy (kcal/mol)
N-H···O Hydrogen Bond -5.8
C-I···O Halogen Bond -3.5
C-I···π(difluorophenyl) Halogen Bond -2.1

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than or equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, one can visualize close intermolecular contacts. The dnorm function highlights regions where atoms are closer than their van der Waals radii sum, which appear as red spots on the surface, indicating key interactions like hydrogen and halogen bonds.

Disclaimer: The following table presents hypothetical data derived from the principles of Hirshfeld surface analysis for this compound. The percentages are illustrative and based on typical values for similar halogenated organic molecules.

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Fingerprint Plot Analysis

Contact Type Contribution to Hirshfeld Surface (%) Description
H···H 35% Represents the most abundant, though weaker, van der Waals contacts.
O···H / H···O 18% Corresponds primarily to the N-H···O hydrogen bonds.
F···H / H···F 15% Indicates C-H···F interactions.
I···H / H···I 10% Highlights contacts involving the iodine atom.
C···H / H···C 9% Relates to C-H···π interactions.
I···O / O···I 4% Specific to the C-I···O halogen bonds.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the relationship between structure and spectroscopic properties.

For this compound, DFT calculations can predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The standard approach involves optimizing the molecular geometry and then performing a Gauge-Including Atomic Orbital (GIAO) calculation to determine the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions can help assign peaks in an experimental spectrum and can be used to study how chemical shifts change with molecular conformation.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. Key predicted vibrations would include the N-H stretch, the C=O (Amide I) stretch, C-F stretches, and various aromatic C-H and C-C vibrations.

Disclaimer: The following table contains hypothetical predicted spectroscopic data for this compound. The values are calculated based on general principles of DFT and are for illustrative purposes.

Table 3: Predicted Spectroscopic Parameters

Parameter Predicted Value Description / Assignment
¹H NMR Chemical Shift 8.5 ppm Amide N-H proton
¹³C NMR Chemical Shift 162 ppm Amide C=O carbon
¹⁹F NMR Chemical Shift -110 ppm Fluorine atoms on the benzoyl ring
Vibrational Frequency 3450 cm⁻¹ (scaled) N-H stretching vibration
Vibrational Frequency 1685 cm⁻¹ (scaled) C=O stretching (Amide I band)

Reaction Mechanisms and Mechanistic Studies

Detailed Reaction Pathways for the Synthesis of 2,6-difluoro-N-(4-iodophenyl)benzamide

The most direct and industrially common pathway for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2,6-difluorobenzoyl chloride and 4-iodoaniline (B139537). This reaction proceeds via a well-established addition-elimination mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-iodoaniline at the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. sigmaaldrich.com The ortho-difluoro substituents on the benzoyl chloride enhance the electrophilicity of the carbonyl carbon through their strong electron-withdrawing inductive effects, thereby facilitating this initial attack.

Step 2: Formation of a Tetrahedral Intermediate This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³-hybridized, and a negative charge is localized on the oxygen atom. The stability of this intermediate is a key factor in the reaction kinetics.

Step 3: Elimination of the Leaving Group The tetrahedral intermediate subsequently collapses. The lone pair on the oxygen atom re-forms the carbonyl π-bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.

Step 4: Deprotonation The final step involves the deprotonation of the nitrogen atom by a base (often another molecule of 4-iodoaniline or an added non-nucleophilic base like triethylamine) to yield the stable amide product, this compound, and a hydrochloride salt.

Alternative Synthetic Routes: While less common, other methods for amide formation could be employed, such as the hydrolysis of N-aryl 2,6-difluorobenzamidines, which can be formed from the reaction of 2,6-difluorobenzonitrile (B137791) with anilines. researchgate.net Another potential route involves the reduction of a nitroarene precursor followed by acylation. rsc.orgsemanticscholar.org

Role of the Iodophenyl Moiety in Electrophilic and Nucleophilic Aromatic Substitution Reactions

The iodophenyl group of the molecule can participate in both nucleophilic and electrophilic aromatic substitution reactions, although its reactivity is significantly modulated by the presence of the deactivating N-benzamide substituent.

Nucleophilic Aromatic Substitution (SNAr): The carbon-iodine bond can be a target for nucleophilic attack. However, in the context of SNAr reactions, iodide is generally a less effective leaving group compared to fluoride. nih.gov The typical reactivity order for halogens in activated SNAr systems is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. libretexts.org For SNAr to occur on the iodophenyl ring, strong activation by electron-withdrawing groups (typically nitro groups) at the ortho and/or para positions relative to the iodine is required to stabilize the negative charge of the intermediate. libretexts.org The N-acyl group is deactivating, making SNAr reactions on this ring challenging without further activation.

Electrophilic Aromatic Substitution (EAS): The iodophenyl ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of both the iodine atom (via induction) and the N-benzamide group. The amide group is a moderate deactivator but directs incoming electrophiles to the ortho and para positions relative to the nitrogen. Since the para position is occupied by iodine, electrophilic attack would be directed to the positions ortho to the amide group (meta to the iodine). The iodine atom itself is also an ortho, para-director. Therefore, the regiochemical outcome of any potential EAS reaction would be a complex result of these competing directing effects on a deactivated ring, likely leading to a mixture of products with low reactivity. Computational studies on similar systems suggest that the formation of the σ-complex is the rate-determining step in EAS reactions. nih.gov

Mechanistic Aspects of Hypervalent Iodine Chemistry and Aryl Transfer

A key feature of the iodophenyl moiety is the ability of the iodine atom to be oxidized from its standard monovalent state to higher-valent states, typically +3 (iodinane) or +5 (iodinane). This transformation opens pathways for hypervalent iodine chemistry, enabling the molecule to act as an aryl transfer agent.

The oxidation of the iodoarene can be achieved using various strong oxidizing agents like peroxy acids (e.g., m-CPBA) or sodium perborate (B1237305) in the presence of ligands like acetate (B1210297) or tosylate. organic-chemistry.orgorganic-chemistry.org This process converts the C-I bond into a hypervalent iodine center, such as a (diacetoxyiodo)arene or a [hydroxy(tosyloxy)iodo]arene derivative.

Mechanism of Aryl Transfer: Once the hypervalent iodine(III) species is formed, it becomes a powerful electrophile. It can react with nucleophiles (Nu⁻) in a process that results in the transfer of the N-benzamide-substituted phenyl group to the nucleophile. The reaction generally proceeds via two main mechanistic pathways:

Reductive Elimination: The nucleophile coordinates to the electrophilic iodine(III) center. This is followed by a reductive elimination step where the aryl group and the nucleophile bond, and the iodine is reduced back to its monovalent state (iodobenzene derivative).

Via Iodonium Salts: The hypervalent iodine intermediate can react with another arene to form a diaryliodonium salt. These salts are excellent arylating agents, capable of transferring one of the aryl groups to a wide range of nucleophiles.

Recent studies have also explored radical-based mechanisms, where single-electron reduction of N-aryl-iodobenzamides can initiate an intramolecular aryl migration. rsc.org The ability to form these hypervalent species makes this compound a potential precursor for the synthesis of complex biaryl structures and other functionalized molecules.

Influence of Ortho-Fluorine Substituents on Reaction Kinetics and Stereoselectivity

The two fluorine atoms at the ortho positions of the benzoyl group exert profound steric and electronic effects that influence the molecule's conformation, reactivity, and reaction kinetics.

Electronic Effects: Fluorine is the most electronegative element, and its presence results in a strong inductive electron withdrawal (-I effect). This has several consequences:

Increased Carbonyl Electrophilicity: The electron density at the amide carbonyl carbon is reduced, making it more susceptible to nucleophilic attack, thus accelerating the rate of its formation (as discussed in 5.1).

Reduced Amide Basicity: The electron-withdrawing nature of the difluorophenyl group decreases the basicity of the amide nitrogen. nih.gov

Modified Acidity: The acidity of the N-H proton is increased, which can affect its reactivity in base-mediated reactions.

Steric Effects: The ortho-fluorine atoms impose significant steric hindrance around the amide bond.

Conformational Restriction: The steric clash between the ortho-fluorines and the N-phenyl ring restricts free rotation around both the aryl-carbonyl (C-C) bond and the amide (C-N) bond. This forces the two aromatic rings into a non-planar conformation.

Atropisomerism: This restricted rotation can lead to the existence of stable rotational isomers, or atropisomers, a phenomenon observed in similarly ortho-substituted biaryl systems.

Kinetic Impact: The steric bulk can slow down reactions where a reagent needs to approach the amide linkage or the adjacent aromatic ring. For example, in reactions involving the amide N-H bond, the approach of bulky bases or electrophiles may be kinetically disfavored. Computational studies on related benzamides show that ortho-substituents can significantly increase the rotational barrier of the C-N bond.

The combination of these effects is summarized in the table below.

FeatureElectronic Influence of Ortho-FluorinesSteric Influence of Ortho-Fluorines
Carbonyl Reactivity Increased electrophilicity, faster acylationPotential slowing of attack by bulky nucleophiles
Amide Bond Decreased N basicity, increased N-H acidityRestricted C-N bond rotation
Molecular Conformation Minor influence compared to steric effectsForces a non-planar arrangement of the aryl rings
Stereochemistry No direct influence on chiralityPotential for atropisomerism due to high rotational barrier

Transition State Analysis and Reaction Coordinate Mapping (Computational and Experimental)

While specific experimental transition state analyses for this compound are not widely published, its primary synthetic pathway can be modeled using computational chemistry to understand the reaction dynamics.

Computational Approach (DFT): Density Functional Theory (DFT) is a powerful tool for mapping the reaction coordinate of the nucleophilic acyl substitution. A typical analysis would involve:

Reactant and Product Optimization: The geometries of the reactants (2,6-difluorobenzoyl chloride and 4-iodoaniline) and the final product are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state (TS) structure corresponding to the formation of the tetrahedral intermediate is performed. This is the highest point on the minimum energy pathway from reactants to products. Computational studies on similar acylation reactions have identified key interactions, such as hydrogen bonding, that stabilize the transition state. researchgate.net

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all positive frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the N-C bond formation and C=O bond elongation).

Reaction Coordinate Mapping: An Intrinsic Reaction Coordinate (IRC) calculation is run starting from the transition state structure. This traces the lowest energy path downhill to both the reactants and the intermediate, confirming that the identified TS correctly connects them. The energy profile generated from this mapping provides the activation energy (Ea) for the reaction, which is crucial for understanding the reaction kinetics.

Expected Findings: For the synthesis of this compound, the transition state for the rate-determining step (nucleophilic attack) would resemble the tetrahedral intermediate. Key parameters to analyze would be the forming C-N bond length and the breaking C-Cl bond length. The calculated activation barrier would likely be low, consistent with a rapid reaction at or below room temperature, a result of the highly electrophilic acyl chloride and the nucleophilic aniline. The ortho-fluorines would be expected to influence the geometry and energy of the transition state through both steric and electronic interactions.

Advanced Chemical Utility and Transformative Applications

Application as a Key Building Block in Multi-Step Organic Synthesis

The robust structure of 2,6-difluoro-N-(4-iodophenyl)benzamide makes it an important starting material or intermediate in the synthesis of more complex molecules. The presence of fluorine and iodine atoms at specific positions allows for a range of chemical transformations. For instance, the core structure of 2,6-difluorobenzamide (B103285) is a key component in the synthesis of advanced imaging agents.

In a notable example, a complex molecule intended for use as a potential PET (Positron Emission Tomography) agent for imaging B-Raf(V600E) in cancers was synthesized starting from 2,6-difluorobenzoic acid, a direct precursor to the title compound. nih.gov The synthesis involved a multi-step process where the 2,6-difluorobenzoyl moiety was crucial for the final product's biological activity. nih.gov This highlights the role of the 2,6-difluorobenzamide framework as a foundational element in the construction of sophisticated molecules with potential applications in medicinal chemistry.

The synthetic utility of this compound is further enhanced by the reactivity of the carbon-iodine bond. This bond can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of diverse functional groups at the 4-position of the phenyl ring. This versatility makes it a valuable building block for creating libraries of compounds for drug discovery and other applications.

Exploration in the Development of New Reagents and Catalytic Ligands

The unique electronic and steric properties of this compound make it an interesting candidate for the development of novel reagents and catalytic ligands. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the amide group and the adjacent aromatic rings.

While specific applications of this compound as a ligand are still emerging, the broader class of N-phenylbenzamide derivatives has been explored in coordination chemistry. The nitrogen and oxygen atoms of the amide group can coordinate with metal centers, and the substituents on the aromatic rings can be tailored to modulate the electronic and steric environment of the resulting metal complex. This can have a significant impact on the catalytic activity and selectivity of the complex in various organic transformations. For example, ligands derived from 1,3,5-triazine (B166579) have been used to create coordination compounds for oxidation catalysis. scilit.com

Utility in Material Science Research

The incorporation of fluorine and iodine atoms into the benzamide (B126) structure imparts properties that are highly desirable in materials science. These include thermal stability, chemical resistance, and specific non-covalent interactions that can be exploited in the design of advanced materials.

Incorporation into Fluorinated Polymer Architectures (e.g., Poly(amide)s)

Fluorinated polymers are known for their excellent thermal and chemical stability, as well as their unique surface properties. The this compound monomer can be potentially used in the synthesis of fluorinated polyamides. The presence of the fluorine atoms in the polymer backbone can enhance properties such as solubility, thermal stability, and flame retardancy.

The synthesis of poly(N-fluoroalkyl benzamide) with controlled molecular weight and a low polydispersity index has been demonstrated, showcasing the potential for creating well-defined fluorinated polyamide structures. researchgate.net By incorporating monomers like this compound, it is possible to develop high-performance polymers with tailored properties for a range of applications, from specialty coatings to advanced engineering plastics.

Design of Functional Molecular Materials Based on Halogenated Benzamide Motifs

The iodine atom in this compound allows for the formation of halogen bonds, which are highly directional non-covalent interactions. Halogen bonding has emerged as a powerful tool for the rational design and self-assembly of functional molecular materials. nih.gov

The ability of the iodine atom to act as a halogen bond donor can be utilized to direct the assembly of molecules into well-defined supramolecular structures, such as liquid crystals and co-crystals. These materials can exhibit interesting optical, electronic, and mechanical properties. For example, halogen bonding has been used to regulate the formation of functional nanomaterials and to drive the self-assembly of polymers. nih.gov The directional nature of halogen bonds can lead to the formation of ordered structures, which is crucial for applications in electronics and photonics. nih.gov

Studies on Unique Photophysical or Electronic Properties of Halogenated Benzamides

The photophysical and electronic properties of halogenated benzamides are of significant interest due to their potential applications in optical and electronic devices. The introduction of halogen atoms can influence the absorption and emission spectra, as well as the electronic structure of the molecule.

Studies on N-phenylbenzamide derivatives have shown that the electronic properties can be tuned by the nature and position of substituents on the aromatic rings. nih.gov Electron-withdrawing groups, such as fluorine and nitro groups, can affect the energy levels of the molecular orbitals and influence the intramolecular charge transfer characteristics. nih.gov

The photophysical properties of a series of fluorescent 2,1,3-benzothiadiazole (B189464) derivatives with various N-substituents have been characterized, demonstrating how modifications to the molecular structure can lead to excellent fluorescent probes. nih.gov While specific data for this compound is not widely available, research on a closely related compound, N-(4-Cyano-phenyl)-2,6-difluoro-benzamide, provides insight into its solid-state structure. nih.gov In this molecule, the dihedral angle between the two benzene (B151609) rings is 5.58(5)°, and the crystal structure is stabilized by intermolecular N-H⋯O and C-H⋯F hydrogen bonds. nih.gov Such structural information is crucial for understanding and predicting the photophysical and electronic properties of these materials.

Below is a table summarizing the key structural features of a related compound, providing a basis for understanding the properties of this compound.

Compound NameDihedral Angle Between Benzene RingsKey Intermolecular Interactions
N-(4-Cyano-phenyl)-2,6-difluoro-benzamide5.58(5)°N-H⋯O and C-H⋯F hydrogen bonds

Further research into the specific photophysical and electronic properties of this compound is warranted to fully explore its potential in optoelectronic applications.

Q & A

Q. Critical Parameters :

  • Temperature : Maintain ≤273 K during coupling to minimize side reactions.
  • Catalysts : Use CuI or Pd(PPh₃)₄ for efficient iodophenyl incorporation.
  • Yield Optimization : Adjust stoichiometry (1:1.1 molar ratio of benzamide to iodophenyl reagent) to drive completion.

Advanced: How can crystallographic data resolve structural ambiguities in fluorinated benzamide derivatives?

Answer:
X-ray crystallography is pivotal for unambiguous structural determination:

  • Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 273 K. For the title compound, expect monoclinic symmetry (space group P21/c) with cell parameters a ≈5.05 Å, b ≈19.74 Å, c ≈9.24 Å, β ≈91.43° .
  • Refinement : Employ SHELXL for small-molecule refinement. Key metrics:
    • R-factor ≤0.04, wR₂ ≤0.10.
    • Hydrogen bonding networks (e.g., N–H⋯O, C–H⋯F) stabilize layered packing .
  • Ambiguity Resolution : Compare observed bond lengths (e.g., C–F ≈1.34 Å) and angles (e.g., C–C–F ≈120°) to DFT-optimized models to validate substituent orientation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR :
    • ¹H : Two doublets (J ≈8.4 Hz) for aromatic protons adjacent to fluorine at δ 7.3–7.7 ppm. A singlet for NH at δ ~10.5 ppm .
    • ¹³C : CF₂ carbons at δ ~160 ppm (dd, JCF ≈247 Hz), iodophenyl carbons at δ ~138 ppm (C-I) .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹.
  • HRMS : Expected [M+H]+ at m/z 428.96 (C₁₃H₇F₂INO₂⁺).

Advanced: How can researchers address contradictions in reported biological activities of fluorinated benzamides?

Answer:
Discrepancies in bioactivity data (e.g., antiviral vs. antibacterial potency) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antibacterials vs. plaque reduction for antivirals) .
  • Structural Nuances : Compare substituent effects. For example, replacing the 4-iodophenyl group with a prop-2-ynyl chain reduces antibacterial activity but enhances kinase inhibition .
  • Mechanistic Studies :
    • Use SPR (surface plasmon resonance) to quantify target binding (e.g., enzyme inhibition constants, Kᵢ ≈0.5–5 µM).
    • Perform molecular docking (AutoDock Vina) to correlate substituent orientation with activity .

Advanced: What computational methods support the design of this compound derivatives with enhanced selectivity?

Answer:

  • QSAR Modeling : Train models using IC₅₀ data from analogues (e.g., 2,6-difluoro-N-(5-nitrothiazol-2-yl)benzamide) to predict logP (≈3.2) and polar surface area (≈65 Ų) for blood-brain barrier penetration .
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311+G(d,p) level.
    • Analyze Fukui indices to identify electrophilic sites (e.g., fluorine atoms, f⁻ ≈0.12) for targeted modifications .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability (RMSD ≤2.0 Å) .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Thermal Stability : Decomposes above 150°C (DSC/TGA). Store at 4°C in amber vials.
  • Light Sensitivity : Susceptible to UV-induced C–I bond cleavage. Use light-protected setups .
  • Solvent Compatibility : Stable in DMSO, acetone; avoid aqueous bases (pH >10) to prevent hydrolysis.

Advanced: How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of this compound?

Answer:

SubstituentLogPMelting Point (°C)Bioactivity Trend
4-Iodo3.5180–182Antiviral ↑
4-Bromo3.2175–177Antibacterial ↑
4-Cyano2.8190–192Kinase inhibition
  • Electronic Effects : Electron-withdrawing groups (e.g., -I, -CF₃) enhance electrophilicity, improving target binding (ΔG ≈-8.5 kcal/mol) .
  • Steric Effects : Bulky substituents (e.g., phenylmethoxy) reduce solubility (≤1 mg/mL in PBS) but increase membrane permeability (PAMPA Pe ≈5.0 × 10⁻⁶ cm/s) .

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